1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone
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Overview
Description
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is a natural product isolated from the plant Swertia mussotii, which belongs to the Gentianaceae family . This compound is a type of xanthone glucoside, which is known for its diverse range of bioactivities, including anti-oxidant, anti-bacterial, and anti-malarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone can be isolated from Swertia mussotii through a series of extraction and purification processes . The plant material is typically dried and powdered before being subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from Swertia mussotii .
Chemical Reactions Analysis
Types of Reactions: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the methoxy or hydroxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone involves its interaction with various molecular targets and pathways:
Anti-oxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-bacterial Activity: It disrupts bacterial cell walls and inhibits the growth of bacteria by interfering with essential metabolic pathways.
Anti-malarial Activity: The compound interferes with the life cycle of the malaria parasite, inhibiting its growth and replication.
Comparison with Similar Compounds
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is unique due to its specific glycosylation pattern and bioactivity profile. Similar compounds include:
Mangiferin: A xanthone glucoside with anti-oxidant and anti-inflammatory properties.
Neomangiferin: Another xanthone glucoside with similar bioactivities but different glycosylation.
Irisxanthone: A xanthone derivative with a methoxy group at the 5-position and no hydroxyl group at the 7-position.
These compounds share structural similarities but differ in their specific functional groups and bioactivities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C27H32O16 |
---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C27H32O16/c1-37-9-5-12-16(21(32)17-10(40-12)3-4-11(38-2)18(17)29)13(6-9)41-27-25(36)23(34)20(31)15(43-27)8-39-26-24(35)22(33)19(30)14(7-28)42-26/h3-6,14-15,19-20,22-31,33-36H,7-8H2,1-2H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 |
InChI Key |
MMZOSEKWRIIWQX-ONMHTNRHSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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